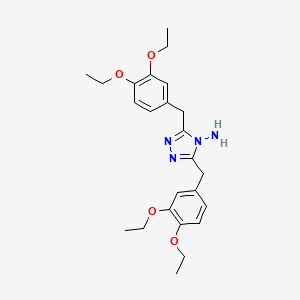![molecular formula C24H26N2O5 B11511524 N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide](/img/structure/B11511524.png)
N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with an acetamide group and a diethoxyphenyl ethylamine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide typically involves multiple steps:
Formation of the Naphthalene Core: The initial step involves the synthesis of the naphthalene core, which can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Diethoxyphenyl Ethylamine Moiety: This step involves the nucleophilic substitution reaction where the diethoxyphenyl ethylamine is attached to the naphthalene core. This can be facilitated by using a suitable leaving group on the naphthalene derivative and a base to deprotonate the amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the naphthalene core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and amide functionalities. It could be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stable aromatic core and functional groups.
Mechanism of Action
The mechanism by which N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(2-(3,4-Dihydroxyphenyl)ethyl)acetamide: Similar structure but with hydroxy groups instead of ethoxy groups.
N-(2-(3,4-Diethoxyphenyl)ethyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is unique due to its combination of a naphthalene core with an acetamide group and a diethoxyphenyl ethylamine moiety. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1,4-dioxonaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C24H26N2O5/c1-4-30-19-11-10-16(14-20(19)31-5-2)12-13-25-21-22(26-15(3)27)24(29)18-9-7-6-8-17(18)23(21)28/h6-11,14,25H,4-5,12-13H2,1-3H3,(H,26,27) |
InChI Key |
JWWUTRLAYJCQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11511441.png)

![N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-acetamide](/img/structure/B11511448.png)
![[3-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid](/img/structure/B11511449.png)
![1-[2-(3,3-Dimethyl-2-oxo-butylidene)-1,4-dihydro-2H-pyrido[2,3-b]pyrazin-3-ylidene]-3,3-dimethyl-butan-2-one](/img/structure/B11511450.png)
![2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B11511453.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11511460.png)
![Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11511468.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11511471.png)
![7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11511490.png)
![4-[(4-Chloro-2-methyl-phenylamino)-methylene]-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11511494.png)
![(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11511502.png)
![1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)

